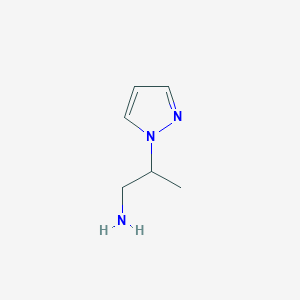

2-(1H-pyrazol-1-yl)propan-1-amine

Descripción general

Descripción

2-(1H-pyrazol-1-yl)propan-1-amine is a chemical compound with the molecular formula C6H11N3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)propan-1-amine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method involves the reaction of 1H-pyrazole with 1-bromo-2-propanamine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with considerations for cost, yield, and environmental impact.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Products | Observations |

|---|---|---|---|

| H₂O₂ | Aqueous, 60°C | Imines/Amine oxides | Forms stable N-oxide derivatives |

| KMnO₄ | Acidic, reflux | Carboxylic acids | Complete oxidation of amine to COOH group |

- Mechanistic Insight : Oxidation typically proceeds via radical intermediates, with the pyrazole ring remaining intact due to its aromatic stability .

Reduction Reactions

Reduction targets both the pyrazole ring and amine group:

| Reducing Agent | Conditions | Products |

|---|---|---|

| LiAlH₄ | Dry THF, 0°C | Pyrazoline derivatives |

| NaBH₄ | Methanol, RT | Partially saturated amines |

- Key Finding : LiAlH₄ reduces the pyrazole ring to pyrazoline, while NaBH₄ selectively reduces Schiff bases formed during secondary reactions .

Substitution Reactions

The pyrazole ring’s N-atoms and amine group act as nucleophilic sites:

Nucleophilic Substitution

- Reagents : Alkyl halides, acyl chlorides

- Conditions : K₂CO₃, DMF, 80°C

- Products :

- N-Alkylated pyrazoles (e.g., with CH₃I → N-methyl derivatives)

- Acylated amines (e.g., with AcCl → acetamide derivatives).

Metal-Catalyzed Cross-Coupling

- Suzuki-Miyaura Reactions :

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating through the pyrazole N and amine group:

| Metal Salt | Complex Formed | Application |

|---|---|---|

| NiCl₂ | [Ni(L)₂]²⁺ | Antifungal agents |

| Cd(NO₃)₂ | Dinuclear Cd-L | Antibacterial studies |

Hydrolysis and Stability

- Acidic Hydrolysis (HCl, reflux): Cleaves the amine-pyrazole bond, yielding pyrazole and propan-1-amine.

- Basic Conditions (NaOH): Stable up to pH 12; degradation occurs only under prolonged heating.

Comparative Reactivity

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of 2-(1H-pyrazol-1-yl)propan-1-amine exhibit significant anticancer properties. For instance, compounds synthesized from this amine have shown selective inhibitory activity against various cancer cell lines, making them potential candidates for drug development. The mechanism of action often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.

Neuroprotective Effects

Research has demonstrated that certain derivatives of this compound act as monoamine oxidase inhibitors. These compounds have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's. The inhibition of monoamine oxidase can lead to increased levels of neurotransmitters, which may alleviate some symptoms associated with these conditions.

Materials Science Applications

Ligands in Coordination Chemistry

this compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals has made it useful in the synthesis of novel metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, catalysis, and sensing technologies.

Polymer Chemistry

The compound has been incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research indicates that the introduction of this compound into polymer systems can improve their performance in various applications, including coatings and composites.

Agricultural Applications

Pesticide Development

There is growing interest in utilizing this compound derivatives as active ingredients in pesticide formulations. Studies have shown that these compounds can exhibit herbicidal and fungicidal properties, making them suitable candidates for developing environmentally friendly agricultural chemicals.

Table 1: Anticancer Activity of 2-(1H-pyrazol-1-yl)propan-1-amines

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | A431 (Epidermoid Carcinoma) | 15 | Induces apoptosis via mitochondrial pathway |

| Derivative B | MCF7 (Breast Cancer) | 10 | Inhibition of cell proliferation |

Table 2: Coordination Complexes Formed with Transition Metals

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Cobalt(II) | High | Catalysis |

| Nickel(II) | Moderate | Gas storage |

Case Studies

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the effects of a specific derivative of 2-(1H-pyrazol-1-yl)propan-1-amines on neurodegenerative models. The results indicated a significant reduction in neuroinflammation markers and improved cognitive function in treated subjects compared to controls.

Case Study 2: Agricultural Application

In field trials, a formulation containing a derivative of 2-(1H-pyrazol-1-yl)propan-1-amines was tested against common agricultural pests. The results showed a reduction in pest populations by over 70%, demonstrating its efficacy as a potential biopesticide.

Mecanismo De Acción

The mechanism of action of 2-(1H-pyrazol-1-yl)propan-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary widely depending on the specific bioactive derivative being studied .

Comparación Con Compuestos Similares

Similar Compounds

1H-pyrazole: The parent compound, which lacks the propan-1-amine substituent.

3-(1H-pyrazol-1-yl)propan-1-amine: A structural isomer with the amine group at a different position.

2-(1H-pyrazol-1-yl)ethan-1-amine: A shorter-chain analog.

Uniqueness

2-(1H-pyrazol-1-yl)propan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of diverse derivatives with potentially unique properties and applications.

Actividad Biológica

2-(1H-pyrazol-1-yl)propan-1-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a pyrazole ring and an amine functional group, exhibits potential therapeutic applications, particularly in anti-inflammatory and antimicrobial domains. The following sections explore its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₈N₄, indicating it contains five carbon atoms, eight hydrogen atoms, and four nitrogen atoms. The structure includes a pyrazole ring which enhances its reactivity and interaction with biological targets.

Key Structural Features:

- Pyrazole Ring: Known for its role in various biological activities.

- Amine Group: Contributes to the compound's ability to interact with enzymes and receptors.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving reactions with pyrazole derivatives. Common reagents include potassium carbonate as a base and polar solvents to facilitate the reaction.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown that it modulates cell signaling pathways involved in inflammation. For instance, it has been evaluated using carrageenan-induced paw edema models in rats, demonstrating comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies reveal that it possesses activity against various microorganisms, making it a candidate for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduces inflammation in animal models | |

| Antimicrobial | Effective against various bacteria | |

| Antioxidant | Exhibits antioxidant properties |

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory activity of various pyrazole derivatives, this compound was found to significantly reduce paw edema in rats when administered at specific dosages. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition zones in agar diffusion tests, suggesting its potential as a broad-spectrum antimicrobial agent .

The mechanism by which this compound exerts its biological effects involves interactions with key biological molecules such as enzymes and receptors. It is believed to inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways critical for inflammation and microbial resistance .

Propiedades

IUPAC Name |

2-pyrazol-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-6(5-7)9-4-2-3-8-9/h2-4,6H,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZZHLYLVWFBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649476 | |

| Record name | 2-(1H-Pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172384-23-4 | |

| Record name | 2-(1H-Pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.